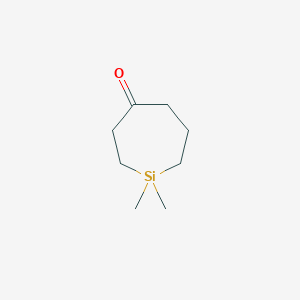
1,1-dimethylsilepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dimethylsilepan-4-one is a chemical compound with the molecular formula C₈H₁₆OSi. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms. This compound is notable for its unique seven-membered ring structure, which includes a silicon atom and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethylsilepan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,1-dimethylsilacyclohexane with an oxidizing agent to introduce the ketone functional group at the 4-position of the ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-dimethylsilepan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The silicon atom can participate in substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄ in solvents such as ether or ethanol.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds under controlled temperature and pressure.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted silacycloheptanones.
Applications De Recherche Scientifique
1,1-dimethylsilepan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in studies of ring strain and reactivity in silicon-containing cyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. Its unique structure allows for interactions with biological targets that are not accessible to carbon-based analogs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and optimize its efficacy.
Industry: Utilized in the production of specialty chemicals, including silicone-based materials and coatings. Its reactivity and stability make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of 1,1-dimethylsilepan-4-one involves its interaction with molecular targets through its silicon and ketone functional groups. The silicon atom can form stable bonds with various elements, allowing the compound to participate in diverse chemical reactions. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound can modulate enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Cycloheptanone: A seven-membered ring ketone without silicon. It is less reactive and has different chemical properties compared to 1,1-dimethylsilepan-4-one.
Silacyclohexanone: A six-membered ring analog with silicon. It has different ring strain and reactivity due to the smaller ring size.
Dimethylsilacyclopentane: A five-membered ring analog with silicon. It exhibits different chemical behavior due to the increased ring strain and different electronic environment.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of silicon in the ring enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
10325-26-5 |
|---|---|
Formule moléculaire |
C8H16OSi |
Poids moléculaire |
156.3 g/mol |
Nom IUPAC |
1,1-dimethylsilepan-4-one |
InChI |
InChI=1S/C8H16OSi/c1-10(2)6-3-4-8(9)5-7-10/h3-7H2,1-2H3 |
Clé InChI |
BBDSTPXFTIJXPJ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CC1)C |
SMILES canonique |
C[Si]1(CCCC(=O)CC1)C |
Synonymes |
1,1-Dimethylsilacycloheptan-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















